1,1-Dimethylhydrazine

Description

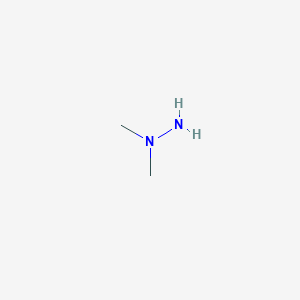

This compound is a member of the class of hydrazines that is hydrazine substituted by two methyl groups at position 1. It has a role as a carcinogenic agent, a teratogenic agent and a fuel. It derives from a hydrazine.

This compound is primarily used as a high-energy fuel in military applications and as a rocket propellant and fuel for thrusters. Acute (short-term) inhalation exposure of humans to 1,1- dimethylhydrazine results in nose and throat irritation, mild conjunctivitis, nausea, and vomiting. It is also highly corrosive and irritating to the skin, eyes, and mucous membranes. Liver damage in humans may occur from chronic (long-term) exposure to this compound. No information is available on the reproductive, developmental, or carcinogenic effects of this compound in humans. Carcinogenic effects have been observed in animals exposed to this compound by inhalation and orally, predominantly to the lung and liver. EPA has not classified this compound for potential carcinogenicity. The International Agency for Research on Cancer (IARC) has classified 1,1- dimethylhydrazine as a Group 2B, the chemical is possibly carcinogenic to humans.

Properties

IUPAC Name |

1,1-dimethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2/c1-4(2)3/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUYHJGZWVXEHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2, Array | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55484-54-3 (di-hydrochloride), 593-82-8 (hydrochloride) | |

| Record name | 1,1-Dimethylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1020516 | |

| Record name | 1,1-Dimethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1-dimethylhydrazine appears as a clear colorless liquid with an ammonia-like odor. Flash point 0 °F. Corrosive to the skin. Less dense than water and soluble in water. Vapors are heavier than air and very toxic by inhalation, attacking the eyes and respiratory system. Prolonged exposure of containers to heat may result in their violent rupturing and rocketing due to decomposition. Generates toxic oxides of nitrogen when burned. Vapors may travel to a source of ignition and a flame can flashback to the source of vapors. Used as a rocket propellant and to make other chemicals., Colorless liquid with an ammonia- or fish-like odor; [NIOSH], COLOURLESS FUMING HYGROSCOPIC LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR., Colorless liquid with an ammonia- or fish-like odor. | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dimethylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/418 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dimethylhydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0227.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

147 °F at 760 mmHg (EPA, 1998), 63.9 °C at 760 mm Hg, 64 °C, 147 °F | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/418 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dimethylhydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0227.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

5 °F (EPA, 1998), -15 °C, 5 °F (closed cup), -15 °C c.c., 5 °F | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/418 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dimethylhydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0227.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Decomposes (NTP, 1992), Very sol in methanol and ethanol, >10% in water, Miscible with dimethylformamide, hydrocarbons, alcohol, ether, Miscible in water at 25 °C, Solubility in water: very good, Miscible | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-Dimethylhydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0227.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.7914 at 71.6 °F (EPA, 1998) - Less dense than water; will float, 0.782 at 25 °C/25 °C; 0.791 at 22 °C/4 °C, Relative density (water = 1): 0.8, 0.79 | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/418 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dimethylhydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0227.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.94 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.94 (Air= 1), Relative vapor density (air = 1): 2.1, 1.94 | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/418 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

157 mmHg at 77 °F (EPA, 1998), 167.0 [mmHg], 167 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 13.7, 103 mmHg | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dimethylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/418 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dimethylhydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0227.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

CLEAR, COLORLESS LIQUID, Colorless liquid | |

CAS No. |

57-14-7 | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dimethylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1- Dimethyl hydrazine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/11-dimethyl-hydrazine-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Hydrazine, 1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WPQ90N53J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/418 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine, 1,1-dimethyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MV256250.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-72 °F (EPA, 1998), -58 °C, -72 °F | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DIMETHYLHYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/418 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dimethylhydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0227.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of 1,1-Dimethylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylhydrazine (CAS RN: 57-14-7), commonly known as Unsymmetrical Dimethylhydrazine (UDMH), is a versatile and highly reactive chemical compound. It is a colorless to pale yellow liquid with a characteristic sharp, fishy, ammonia-like odor.[1][2][3] Historically, its primary application has been as a high-energy hypergolic rocket propellant, often used in combination with an oxidizer like dinitrogen tetroxide.[2][4] Beyond its use in aerospace, UDMH serves as a chemical intermediate in various industrial syntheses.[5] However, its utility is counterbalanced by its significant toxicity and carcinogenicity, necessitating careful handling and a thorough understanding of its properties.[2][5] This guide provides an in-depth overview of the physical and chemical properties of this compound, along with experimental methodologies and visualizations to support research and development activities.

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a clear reference for its behavior under various conditions.

| Property | Value | Units | References |

| Molecular Formula | C₂H₈N₂ | [5][6] | |

| Molecular Weight | 60.10 | g/mol | [1][5] |

| Appearance | Colorless to pale yellow, fuming, hygroscopic liquid | [1][5][7] | |

| Odor | Sharp, fishy, ammonia-like | [1][2][3] | |

| Boiling Point | 63.1 - 64.0 | °C | [2][4][8] |

| Melting Point | -57 to -58 | °C | [2][7] |

| Density | 0.78 - 0.791 | g/cm³ at 20-22°C | [2][8] |

| Vapor Pressure | 13.7 - 157 | kPa at 20-25°C | [2][5] |

| Vapor Density | 1.94 - 2.1 | (Air = 1) | [7][9] |

| Solubility | Miscible with water, ethanol, ether, and hydrocarbons | [2] | |

| Flash Point | -15 | °C (closed cup) | [7] |

| Autoignition Temperature | 249 | °C | [7] |

| Explosive Limits | 2 - 95 | % by volume in air | [9][10] |

| Refractive Index | 1.4075 | at 20°C | [2][11] |

| Ionization Potential | 8.05 | eV | [10] |

Chemical Properties

This compound is a highly reactive compound, a characteristic that underpins both its utility and its hazards.

Reactivity and Stability:

-

Reducing Agent: UDMH is a powerful reducing agent and can react violently with strong oxidizing agents.[9]

-

Basicity: It is a weak base and reacts exothermically with acids.[9]

-

Air Sensitivity: It fumes in the air and can turn yellow upon exposure due to oxidation and absorption of carbon dioxide.[1][2] It may ignite spontaneously when spread on a large surface area exposed to air.[9]

-

Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1] Prolonged exposure to heat can lead to violent rupturing of containers.[1]

-

Incompatibilities: It is incompatible with strong oxidizing agents, acids, copper, copper alloys, brass, iron and its salts, mercury, and dicyanofurazan.[12]

Combustion: As a rocket propellant, its combustion is a key characteristic. It is hypergolic, meaning it ignites spontaneously upon contact with a suitable oxidizer, most commonly nitrogen tetroxide.[4] The combustion reaction is highly exothermic and produces a significant amount of hot gases for propulsion.

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties are crucial for safety and quality control.

Determination of Boiling Point (ASTM D1078, adapted)

Principle: This method determines the distillation (boiling) range of volatile organic liquids.

Apparatus:

-

Distillation flask (e.g., 200 mL)

-

Condenser

-

Distillation adapter

-

Calibrated thermometer or thermocouple

-

Heating mantle or oil bath

-

Graduated cylinder for receiving distillate

Procedure:

-

Measure 100 mL of the this compound sample into the distillation flask.

-

Add a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus in a fume hood, ensuring all joints are secure. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

-

Begin heating the flask at a controlled rate to produce the first drop of distillate from the condenser in 5 to 10 minutes.

-

Record the temperature at which the first drop of distillate falls into the receiving cylinder as the initial boiling point.

-

Continue the distillation at a rate of 4 to 5 mL per minute.

-

Record the temperature when the last of the liquid in the bottom of the flask has evaporated as the dry point.

-

Correct the observed boiling point for atmospheric pressure.

Determination of Flash Point (ASTM D93 - Pensky-Martens Closed Cup Tester)

Principle: This test method covers the determination of the flash point of petroleum products by a manual Pensky-Martens closed-cup apparatus or an automated one.

Apparatus:

-

Pensky-Martens closed-cup flash tester (manual or automated)

-

Calibrated thermometer

Procedure:

-

Pour the this compound sample into the test cup of the Pensky-Martens apparatus to the filling mark.

-

Place the lid on the cup and ensure a proper seal.

-

Insert the calibrated thermometer.

-

Light the test flame and adjust it to the specified size (a 4 mm bead).

-

Apply heat to the apparatus at a slow, constant rate.

-

Stir the sample at the specified rate.

-

For the flash point determination, apply the test flame by dipping it into the vapor space of the cup at specified temperature intervals.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.

-

Record the flash point corrected for barometric pressure.

Determination of Density (Pycnometer Method)

Principle: The density is determined by measuring the mass of a known volume of the liquid using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Insert the stopper and place the pycnometer in a constant temperature water bath (e.g., 20°C) until the liquid level in the capillary remains constant.

-

Remove the pycnometer from the bath, carefully wipe it dry, and weigh it.

-

Empty and clean the pycnometer, then fill it with distilled water and repeat steps 3 and 4 to determine the volume of the pycnometer (using the known density of water at that temperature).

-

Calculate the density of the this compound sample using the formula: Density = (mass of sample) / (volume of pycnometer).

Visualizations

Metabolic Pathway of this compound

The metabolism of this compound is a critical area of study due to its role in the compound's toxicity and carcinogenicity. A key pathway involves oxidative metabolism by the cytochrome P450 enzyme system in the liver.[8]

Caption: Metabolic activation of this compound by Cytochrome P450.

Experimental Workflow for Air Sampling and Analysis (NIOSH Method 3515)

The following diagram illustrates the general workflow for the collection and analysis of airborne this compound in a workplace environment, based on NIOSH Method 3515.[9]

Caption: Workflow for NIOSH Method 3515 for this compound analysis.

Conclusion

This compound possesses a unique set of physical and chemical properties that have made it valuable in specialized applications, particularly as a rocket propellant. However, its high reactivity, flammability, and significant toxicity necessitate a comprehensive understanding and strict adherence to safety protocols. This guide provides researchers, scientists, and drug development professionals with essential data and methodologies to work safely and effectively with this compound. The provided visualizations of its metabolic pathway and an analytical workflow offer a deeper insight into its biological and environmental monitoring aspects. Further research into its metabolic fate and mechanisms of toxicity is crucial for developing safer handling procedures and potential therapeutic interventions in cases of exposure.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. series.publisso.de [series.publisso.de]

- 3. Metabolism and activation of this compound and methylhydrazine, two products of nitrosodimethylamine reductive biotransformation, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scimed.co.uk [scimed.co.uk]

- 5. Minsky DTIC [dtic.minsky.ai]

- 6. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 7. delltech.com [delltech.com]

- 8. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. upload.wikimedia.org [upload.wikimedia.org]

- 10. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 11. Characterization of cytochrome P450-dependent dimethylhydrazine metabolism in human colon microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

Synthesis of 1,1-Dimethylhydrazine for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established methods for the laboratory-scale synthesis of 1,1-Dimethylhydrazine (UDMH), a versatile chemical intermediate. The document details multiple synthetic routes, offering researchers options based on available precursors, desired purity, and safety considerations. All presented methodologies are supported by quantitative data, detailed experimental protocols, and safety guidelines to ensure safe and reproducible execution.

Introduction

This compound (UDMH), also known as unsymmetrical dimethylhydrazine, is a colorless, hygroscopic liquid with a characteristic amine-like odor.[1] Its primary application has been as a hypergolic rocket propellant, often used in combination with an oxidizer like nitrogen tetroxide.[2][3] Beyond its use in aerospace, UDMH serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Given its utility, the ability to synthesize UDMH in a laboratory setting is of significant interest to the research community. This guide outlines three distinct and well-documented methods for its preparation: the Raschig Process, the reduction of N-Nitrosodimethylamine, and the Hofmann rearrangement of 1,1-dimethylurea. Each method is presented with a focus on practical laboratory application, highlighting the necessary reagents, conditions, and expected outcomes.

Crucial Safety Note: this compound and many of its precursors are highly toxic, flammable, and potentially carcinogenic.[2] All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Emergency procedures and access to safety equipment such as eyewashes and safety showers are mandatory.

Comparative Overview of Synthesis Methods

The selection of a synthesis route for UDMH will depend on several factors, including the availability of starting materials, the scale of the reaction, and the tolerance for hazardous intermediates. The following table provides a comparative summary of the key quantitative parameters for the three methods detailed in this guide.

| Parameter | Raschig Process | Reduction of N-Nitrosodimethylamine | Hofmann Rearrangement of 1,1-Dimethylurea |

| Primary Reactants | Dimethylamine (B145610), Chloramine (B81541) | N-Nitrosodimethylamine, Zinc dust, Acetic acid | 1,1-Dimethylurea, Sodium hypochlorite (B82951), Sodium hydroxide (B78521) |

| Typical Yield | ~30% (based on chloramine) | 88-90% (of intermediate), then reduction | 75-85% |

| Reported Purity | Variable, requires purification | High, after purification | Up to 99.0% after fractionation |

| Key Hazard | Handling of unstable chloramine solutions | Use of highly carcinogenic N-nitrosodimethylamine | Exothermic reaction, handling of hypochlorite |

Synthesis Methodologies

This section provides detailed experimental protocols for the three primary synthesis routes for this compound.

Method 1: The Raschig Process

The Raschig process is a well-established industrial method for hydrazine (B178648) synthesis that can be adapted for laboratory use.[1] It involves the reaction of monochloramine with dimethylamine to produce 1,1-dimethylhydrazinium chloride, which is then neutralized to yield UDMH.[1]

Figure 1. Reaction pathway for the Raschig synthesis of UDMH.

Experimental Protocol:

Part A: Preparation of Chloramine Solution

-

Caution: Chloramine is unstable and potentially explosive in concentrated form. This procedure generates a dilute solution for immediate use.

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, combine a solution of sodium hypochlorite (e.g., commercial bleach, assay for concentration) and an excess of aqueous ammonia.

-

The reaction is rapid and should be kept cold (0-5 °C) to minimize decomposition of the chloramine.

-

The resulting solution contains monochloramine and should be used promptly in the next step.

Part B: Synthesis of this compound

-

In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of dimethylamine in a suitable solvent (e.g., isopropanol).

-

Cool the dimethylamine solution in an ice-salt bath to below 0 °C.

-

Slowly add the freshly prepared cold chloramine solution from the dropping funnel to the vigorously stirred dimethylamine solution. Maintain the reaction temperature below 0 °C throughout the addition.

-

After the addition is complete, allow the mixture to stir for an additional hour at low temperature.

-

The reaction mixture now contains 1,1-dimethylhydrazinium chloride.

Work-up and Purification:

-

Slowly add a concentrated solution of sodium hydroxide to the reaction mixture to neutralize the hydrazinium (B103819) salt and liberate the free UDMH. This step is exothermic and requires cooling.

-

The UDMH can be isolated by distillation. Due to its relatively low boiling point (63 °C), fractional distillation is recommended to separate it from the solvent and water.

-

Collect the fraction boiling at 62-64 °C. The product should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, as it is sensitive to air and moisture.

Method 2: Reduction of N-Nitrosodimethylamine

This method involves the reduction of N-Nitrosodimethylamine (NDMA) to UDMH. A detailed procedure for the synthesis of the hydrochloride salt is available in Organic Syntheses.[4]

WARNING: N-Nitrosodimethylamine is a potent carcinogen and should be handled with extreme caution using appropriate engineering controls and personal protective equipment.

References

1,1-Dimethylhydrazine (UDMH): A Comprehensive Technical Guide on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethylhydrazine (UDMH), a hypergolic propellant, poses significant health risks due to its carcinogenic, neurotoxic, and multi-organ toxic properties.[1][2] This technical guide provides an in-depth analysis of the molecular and cellular mechanisms underlying UDMH toxicity. It covers its metabolic activation, genotoxic effects, induction of oxidative stress, and disruption of key signaling pathways. This document summarizes quantitative toxicological data, details relevant experimental methodologies, and provides visual representations of the core mechanisms to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Unsymmetrical Dimethylhydrazine (UDMH) is a highly reactive and toxic compound primarily used as a rocket propellant.[1][3] Its widespread use in aerospace industries necessitates a thorough understanding of its biological effects to develop effective countermeasures and risk assessment strategies.[4] UDMH is classified as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans.[5] Exposure to UDMH can lead to a range of adverse health effects, including liver damage, neurotoxicity, and cancer.[5][6][7] This guide delves into the intricate mechanisms through which UDMH exerts its toxic effects on biological systems.

Carcinogenicity

The carcinogenic potential of UDMH has been demonstrated in various animal studies, with the liver and lungs being primary target organs.[8] Chronic inhalation exposure to UDMH has been shown to induce tumors in rats and mice.[8]

Genotoxicity and DNA Damage

UDMH's carcinogenicity is linked to its ability to cause genetic damage.[9] Upon metabolic activation, UDMH can form reactive intermediates that interact with DNA, leading to mutations and chromosomal aberrations.[9][10]

One of the key genotoxic effects is DNA alkylation.[9] In vivo studies have shown that UDMH can form N7-methylguanine adducts in the liver DNA of rats.[10] This modification of DNA can lead to errors during DNA replication and transcription, contributing to the initiation of cancer. Furthermore, UDMH has been observed to induce DNA fragmentation in the liver and lungs of mice.[10]

In vitro studies have further elucidated the genotoxic potential of UDMH. It has been shown to induce gene mutations in mammalian cells, such as Chinese hamster lung V79 cells and mouse lymphoma L5178Y cells.[10] Additionally, UDMH can cause chromosomal aberrations in Chinese hamster ovary cells.[10] The genotoxicity of UDMH is further supported by its ability to induce unscheduled DNA synthesis in mouse hepatocytes, a hallmark of DNA repair.[10] Incomplete oxidation of UDMH can lead to the formation of highly genotoxic products, such as N-nitrosodimethylamine (NDMA), which are known to alkylate DNA.[11][12]

Quantitative Data on Carcinogenicity

| Animal Model | Exposure Route | Concentration/Dose | Duration | Key Findings | Reference |

| Mice | Inhalation | 5 ppm | 12 months | 4.7% incidence of liver hemangiosarcomas (vs. 0.7% in controls); Increased Kupffer cell sarcomas. | [8] |

| Rats | Inhalation | 5 ppm | 6 months | Increased incidence of bronchiolar adenomas. | [8] |

| Mice | Oral | Not Specified | Not Specified | Production of vascular tumors. | [10] |

Experimental Protocol: In Vivo Carcinogenicity Study

A representative experimental protocol for assessing the carcinogenicity of UDMH via inhalation, based on cited literature, would involve the following steps:

-

Animal Model: Male and female mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley).

-

Exposure: Whole-body inhalation exposure to purified UDMH at various concentrations (e.g., 0.05, 0.5, and 5 ppm) for 6-12 months, typically 6 hours/day, 5 days/week.[8] Control groups are exposed to filtered air.

-

Latency Period: Following the exposure period, animals are observed for a latency period (e.g., 12-19 months) to allow for tumor development.[8]

-

Necropsy and Histopathology: At the end of the study, all animals are euthanized. A complete necropsy is performed, and all major organs and any visible lesions are collected. Tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination by a qualified pathologist.

-

Data Analysis: Tumor incidence, multiplicity, and latency are statistically compared between the UDMH-exposed and control groups.

Neurotoxicity

UDMH is a known neurotoxin, with acute exposure leading to effects ranging from muscle fasciculations and tremors to convulsions.[7] The central nervous system (CNS) is a primary target of UDMH toxicity.

Mechanism of Neurotoxic Action

The neurotoxic effects of UDMH are thought to stem from its interference with neurotransmitter systems and neuronal function. One proposed mechanism involves the inhibition of pyridoxal (B1214274) phosphate-dependent enzymes.[13] Pyridoxal phosphate (B84403) (a form of vitamin B6) is a crucial cofactor for the synthesis of several neurotransmitters, including gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. UDMH can react with pyridoxal phosphate, leading to its depletion and subsequent reduction in GABA levels. This imbalance between excitatory and inhibitory neurotransmission can result in the observed convulsive activity.[6][14]

Studies have shown that UDMH and its metabolite, monomethylhydrazine (MMH), can inhibit glutamic acid decarboxylase and DOPA decarboxylase, both of which are pyridoxal-dependent enzymes.[13] Furthermore, research suggests that UDMH-induced convulsions originate in a pre-pontine area of the brain.[14] Chronic low-dose exposure to UDMH has also been linked to neuroendocrine dysregulation, as indicated by increased urinary L-DOPA levels.[4]

Quantitative Data on Neurotoxicity

| Animal Model | Exposure Route | Dose | Effect | Reference |

| Mice | Intraperitoneal | 122 mg/kg | LD50 (Lethal Dose, 50%) | [6] |

| Mice | Intraperitoneal | ≥ 750 mg/kg | Convulsions | [6] |

Experimental Protocol: Evaluation of Neurotoxic Effects

A typical protocol to investigate the acute neurotoxic effects of UDMH in mice would include:

-

Animal Model: Male Swiss-Webster mice.[6]

-

Dosing: Administration of graded doses of UDMH via intraperitoneal (IP) injection. Solutions are pH-adjusted.[6]

-

Observation: Mice are observed for a set period (e.g., 24-168 hours) for the onset, progression, and severity of toxic signs, including hyperactivity, tremors, convulsions, and mortality.[6]

-

Behavioral Assessments: More detailed studies might include specific behavioral tests to assess motor coordination (e.g., rotarod test) and cognitive function.

-

Neurochemical Analysis: Post-mortem analysis of brain tissue to measure neurotransmitter levels (e.g., GABA, dopamine) and the activity of relevant enzymes (e.g., glutamic acid decarboxylase).

Metabolic Activation and Detoxification

The toxicity of UDMH is intrinsically linked to its metabolism. The liver is the primary site of UDMH metabolism, which can lead to both detoxification and metabolic activation to more toxic intermediates.[15]

Metabolic Pathways

UDMH is metabolized by the cytochrome P450 (CYP) enzyme system.[16][17] The metabolism of UDMH can proceed through several pathways, including N-demethylation and oxidation. These processes can generate reactive species such as formaldehyde (B43269) and methyl radicals.[15][18]

One significant metabolic pathway involves the oxidation of UDMH to formaldehyde.[15][18] This reaction can occur both enzymatically and non-enzymatically.[15] Another critical aspect of UDMH metabolism is its potential to be a reductive metabolite of the potent carcinogen N-nitrosodimethylamine (NDMA).[10] The biotransformation of UDMH can lead to the formation of reactive metabolites that covalently bind to cellular macromolecules like proteins and nucleic acids.[15][18]

Recent studies have shown that chronic UDMH exposure can lead to the upregulation of hepatic Cyp4a1, indicating an adaptive detoxification response mediated by the peroxisome proliferator-activated receptor alpha (PPARα).[4]

Caption: Metabolic activation and detoxification pathways of UDMH.

Experimental Protocol: In Vitro Metabolism Assay

To study the metabolism of UDMH in vitro, the following protocol can be employed:

-

Preparation of Microsomes: Liver microsomes are prepared from animal models (e.g., Sprague-Dawley rats) or human liver tissue through differential centrifugation.[15]

-

Incubation: Microsomes are incubated with UDMH in the presence of an NADPH-generating system (which is required for CYP450 activity) and oxygen.[15]

-

Metabolite Identification: The reaction mixture is analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to identify and quantify metabolites such as formaldehyde.

-

Covalent Binding Assay: Radiolabeled UDMH (e.g., [14C]UDMH) can be used to quantify the covalent binding of its metabolites to proteins and nucleic acids.[15][18]

Oxidative Stress and Cellular Signaling

UDMH exposure is known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products.[5]

Induction of Oxidative Stress

Studies in rats have shown that UDMH inhalation leads to a decrease in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (T-SOD) and catalase (CAT), and a reduction in glutathione (B108866) (GSH) levels.[5] Concurrently, there is an increase in the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[5] This indicates that UDMH disrupts the cellular antioxidant defense system, leading to oxidative damage to cellular components. Oxidative damage to DNA in hepatocytes has also been observed after UDMH administration.[19]

Disruption of Signaling Pathways

The oxidative stress induced by UDMH can trigger downstream signaling pathways that contribute to its toxicity. One such pathway is the PI3K/Akt pathway, which is involved in cell survival and apoptosis. UDMH exposure has been shown to affect this pathway, leading to apoptosis in liver cells.[5]

Furthermore, chronic exposure to UDMH can lead to mitochondrial stress and compensatory responses, as indicated by elevated serum taurine (B1682933) levels.[4][20] This suggests that UDMH impairs mitochondrial function, which is a significant source of cellular ROS.

Caption: UDMH-induced oxidative stress and downstream signaling.

Quantitative Data on Oxidative Stress Markers

| Animal Model | Exposure | Marker | Change | Reference |

| Rats | Inhalation (141-282 ppm) | Serum ALT, ALP, TBA | Increased | [5] |

| Rats | Inhalation (141-282 ppm) | Serum ALB | Decreased | [5] |

| Rats | Inhalation (141-282 ppm) | T-SOD, GSH, CAT activities | Decreased | [5] |

| Rats | Inhalation (141-282 ppm) | MDA levels | Increased | [5] |

| Rats | Inhalation (141-282 ppm) | IL-1β, IL-6, TNF-α | Upregulated | [5] |

| Rats | Inhalation (100 ppm) | Serum Taurine | 1.27-fold increase | [4] |

Experimental Protocol: Assessment of Oxidative Stress

A protocol to measure markers of oxidative stress in response to UDMH exposure would typically involve:

-

Animal Exposure: Rats are exposed to UDMH via inhalation as described previously.

-

Sample Collection: At the end of the exposure period, blood and liver tissue are collected.

-

Biochemical Assays:

-

Serum levels of liver enzymes (ALT, ALP) and total bile acids (TBA) are measured using standard clinical chemistry analyzers.

-

Liver homogenates are prepared to measure the activity of antioxidant enzymes (SOD, CAT) and the levels of GSH and MDA using commercially available assay kits.

-

Levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in serum or tissue homogenates are quantified using ELISA kits.

-

-

Statistical Analysis: The levels of these markers in UDMH-exposed animals are compared to those in the control group.

Conclusion

The mechanism of action of this compound in biological systems is multifaceted, involving a complex interplay of metabolic activation, genotoxicity, neurotoxicity, and the induction of oxidative stress. Its ability to be metabolized into reactive intermediates that damage DNA is a key driver of its carcinogenicity. The neurotoxic effects appear to be mediated through interference with neurotransmitter systems, particularly those dependent on pyridoxal phosphate. Furthermore, UDMH-induced oxidative stress disrupts cellular homeostasis and activates signaling pathways leading to apoptosis and inflammation. This comprehensive understanding of UDMH toxicity is crucial for developing effective strategies for risk assessment, prevention of exposure, and the development of potential therapeutic interventions for individuals exposed to this hazardous compound. Further research is warranted to fully elucidate the intricate signaling networks perturbed by UDMH and to identify novel biomarkers of exposure and effect.

References

- 1. mdpi.com [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]

- 4. Chronic Low-Dose Unsymmetrical Dimethylhydrazine Exposure in Rats: Multiorgan Mechanisms and Biomarker Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unsymmetrical dimethylhydrazine induces dose-dependent liver toxicity in rats via oxidative stress and PI3K/Akt pathway-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Dimethylhydrazine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Metabolism and activation of this compound and methylhydrazine, two products of nitrosodimethylamine reductive biotransformation, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. How is a metabolic intermediate formed in the mechanism-based inactivation of cytochrome P450 by using this compound: hydrogen abstraction or nitrogen oxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of cytochrome P450-dependent dimethylhydrazine metabolism in human colon microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolism and activation of this compound and methylhydrazine, two products of N-nitrosodimethylamine reductive biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Experimental study of the mechanisms of toxic action of unsymmetrical dimethylhydrazine in chronic administration cological - Tomilin - Toxicological Review [rjsocmed.com]

- 20. Chronic Low‐Dose Unsymmetrical Dimethylhydrazine Exposure in Rats: Multiorgan Mechanisms and Biomarker Identification | CoLab [colab.ws]

Metabolic Fate of 1,1-Dimethylhydrazine (UDMH) in Rats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of 1,1-dimethylhydrazine (UDMH) in rats, a critical aspect for toxicological assessment and the development of potential safety measures. The information presented herein is compiled from various scientific studies, focusing on quantitative data, detailed experimental methodologies, and the enzymatic systems involved in UDMH biotransformation.

Executive Summary

This compound (UDMH) undergoes extensive metabolism in rats, primarily through oxidative pathways. The major metabolic products identified are carbon dioxide (CO2), formaldehyde (B43269), and a glucose hydrazone conjugate. A significant portion of the administered UDMH is also excreted unchanged in the urine. The liver, particularly the microsomal cytochrome P450 system, plays a central role in the initial oxidative steps of UDMH metabolism. Both enzymatic and non-enzymatic processes contribute to the formation of formaldehyde. The metabolic activation of UDMH can lead to the formation of reactive intermediates that covalently bind to cellular macromolecules, a process implicated in its toxicity and carcinogenicity.

Metabolic Pathways

The metabolism of UDMH in rats proceeds through several key pathways, including oxidation, conjugation, and excretion. The primary routes are depicted in the signaling pathway diagram below.

Oxidative Metabolism

The initial and most significant metabolic transformation of UDMH is oxidation. This process is mediated, at least in part, by the cytochrome P450 (CYP450) enzyme system in the liver. This enzymatic reaction leads to the formation of formaldehyde and other reactive intermediates. Evidence suggests that non-enzymatic pathways also contribute to formaldehyde production from UDMH.[1]

dot

Caption: Metabolic pathways of this compound in rats.

Further Metabolism and Excretion

Formaldehyde, a primary metabolite, is further oxidized to carbon dioxide, which is then eliminated through respiration.[2] A portion of the parent UDMH undergoes conjugation with glucose to form a glucose hydrazone, which is excreted in the urine. A substantial amount of the administered UDMH is also excreted unchanged in the urine.

Quantitative Metabolic Data

The following tables summarize the quantitative data on the excretion and metabolism of UDMH in rats from various studies.

Table 1: Excretion of ¹⁴C-labeled this compound in Sprague-Dawley Rats (Single Intraperitoneal Injection)

| Dose (mg/kg) | % of Radioactivity as ¹⁴CO₂ (in 7 hours) | % of Radioactivity in Urine (in 53 hours) | Reference |

| 20 | 23 | 56 | [1] |

| 40 | 19 | - | [1] |

| 60 | 12 | 53 | [1] |